N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline
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Overview
Description
N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a nitrothiophene moiety and a phenyldiazenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and 4-[(E)-phenyldiazenyl]aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Higher oxidation state compounds such as nitroso derivatives.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and geometric properties.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with biological molecules. The compound can bind to DNA, proteins, and enzymes, altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects. The phenyldiazenyl group can also participate in electron transfer reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
- N-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide
- 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
Uniqueness
N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to the presence of both a nitrothiophene moiety and a phenyldiazenyl group. This combination imparts distinct electronic properties and reactivity, making it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
314279-67-9 |
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Molecular Formula |
C17H12N4O2S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C17H12N4O2S/c22-21(23)17-11-10-16(24-17)12-18-13-6-8-15(9-7-13)20-19-14-4-2-1-3-5-14/h1-12H |
InChI Key |
UCCAPMUPCMZLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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